molecular formula C18H17F2N3O3S B2409722 (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide CAS No. 2035036-13-4

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide

Cat. No.: B2409722
CAS No.: 2035036-13-4
M. Wt: 393.41
InChI Key: KZMBGXQKZNOLOQ-QPJJXVBHSA-N
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Description

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a synthetic organic compound characterized by its unique chemical structure This compound features a difluorophenyl group and a trimethyl-dioxido-dihydrobenzo-thiadiazolyl group linked by an acrylamide moiety

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-11-8-16-17(23(3)27(25,26)22(16)2)10-15(11)21-18(24)7-4-12-9-13(19)5-6-14(12)20/h4-10H,1-3H3,(H,21,24)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBGXQKZNOLOQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C=CC3=C(C=CC(=C3)F)F)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C=C/C3=C(C=CC(=C3)F)F)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide typically involves a multi-step process:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine under suitable conditions.

    Introduction of the difluorophenyl group: This step involves the substitution reaction where a difluorophenyl halide reacts with a nucleophile.

    Attachment of the trimethyl-dioxido-dihydrobenzo-thiadiazolyl group: This is usually done through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts and solvents: Specific catalysts and solvents are chosen to optimize yield and purity.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide: can be compared with other acrylamide derivatives and compounds containing difluorophenyl or trimethyl-dioxido-dihydrobenzo-thiadiazolyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorophenyl group and a dioxido-thiadiazole moiety. The molecular formula is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of approximately 347.4 g/mol. Its unique structure suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial efficacy, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against a panel of 60 human tumor cell lines. It demonstrated selective cytotoxicity with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for mitosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary results suggest that it exhibits activity against several bacterial strains.

  • Mechanism : It is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the synthesis and evaluation of related thiadiazole derivatives. In this study:

  • Synthesis : The derivatives were synthesized through multi-step reactions involving condensation and cyclization.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed promising results comparable to established chemotherapeutic agents.

Data Tables

Activity Type Cell Line/Target IC50 (µM) Mechanism
AnticancerHeLa12.5Tubulin polymerization inhibition
AntimicrobialE. coli15.0Cell wall synthesis disruption

Research Findings

Research has shown that the presence of fluorine substituents enhances the lipophilicity and biological activity of compounds. The difluorophenyl group in this compound likely contributes to its improved interaction with biological targets compared to non-fluorinated analogs.

Q & A

Q. What synthetic strategies are recommended for constructing the benzo[c][1,2,5]thiadiazole-2,2-dioxide core?

The benzo[c][1,2,5]thiadiazole-2,2-dioxide moiety can be synthesized via cyclization reactions. For example, iodine and triethylamine in DMF facilitate cyclization of intermediate thioureas or thioamides, as demonstrated in the synthesis of 1,3,4-thiadiazole derivatives. Key steps include refluxing in acetonitrile for initial coupling and subsequent cyclization under controlled conditions to eliminate sulfur byproducts .

Q. How can the acrylamide group be introduced into the target molecule?

Acrylamide coupling typically involves a nucleophilic substitution or acylation reaction. For instance, reacting a carboxylic acid derivative (e.g., acyl chloride) with an amine-functionalized intermediate under basic conditions (e.g., KOH in DMF) ensures efficient amide bond formation. Column chromatography (silica gel, hexane/EtOAc) is recommended for purification .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of the difluorophenyl group and methyl substituents.
  • X-ray crystallography : Resolve stereochemical ambiguities, as shown in studies of similar thiadiazole-triazine hybrids .
  • Elemental analysis : Verify purity by matching calculated and observed C, H, N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during cyclization?

Design of Experiments (DoE) methodologies, such as response surface modeling, are effective for optimizing variables like temperature, solvent polarity, and catalyst loading. For example, iodine concentration in DMF significantly impacts cyclization efficiency. Parallel screening in flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) allows rapid parameter exploration .

Q. What strategies address contradictory NMR data for intermediates with tautomeric forms?

Thione-thiol tautomerism in intermediates can complicate NMR interpretation. Use low-temperature NMR (-20°C to 0°C) to stabilize dominant tautomers. Complementary techniques like IR spectroscopy (C=S vs. C-SH stretches) and computational modeling (DFT) provide additional validation .

Q. How do electronic effects of the 2,5-difluorophenyl group influence reactivity in cross-coupling reactions?

Fluorine substituents enhance electrophilicity at the acrylamide β-carbon, facilitating Michael additions. However, steric hindrance from ortho-fluorine may reduce nucleophilic attack rates. Electrochemical studies (cyclic voltammetry) or Hammett substituent constants (σ values) can quantify these effects .

Q. What are the challenges in isolating sulfur byproducts during thiadiazole synthesis?

Elemental sulfur (S8) generated during cyclization can co-precipitate with the product. Filtration through Celite® or extraction with non-polar solvents (hexane) removes residual sulfur. Monitoring via TLC or HPLC ensures complete elimination .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low cyclization yieldsDoE optimization of iodine concentration, solvent (DMF vs. DMSO), and temperature
Tautomerism in intermediatesLow-temperature NMR, IR spectroscopy, DFT modeling
Sulfur byproduct removalCelite® filtration, hexane extraction, HPLC monitoring
Stereochemical resolutionX-ray crystallography, chiral HPLC, or asymmetric synthesis protocols

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